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Compound of Interest

Compound Name: 2-Methylbenzofuran-6-ol

Cat. No.: B1314977

An In-Depth Technical Guide to 2-Methylbenzofuran-6-ol: Structure, Properties, and
Therapeutic Potential

Foreword for the Research Professional

The benzofuran scaffold is a cornerstone in medicinal chemistry, a privileged structure
bestowed by nature and refined by synthesis, found at the heart of numerous
pharmacologically active agents.[1] This guide focuses on a specific, yet significant, derivative:
2-Methylbenzofuran-6-ol. While not a blockbuster drug, this molecule serves as a critical
intermediate in the synthesis of complex pharmaceuticals and possesses intrinsic biological
activities that warrant deeper investigation.[2] This document is structured to provide not just a
repository of data, but a cohesive narrative that explains the why behind the chemistry and
biology. As senior application scientists, our goal is to bridge the gap between raw data and
actionable insights, offering a trustworthy and expertly grounded resource for professionals in
drug discovery and development.

Molecular Identity and Physicochemical Profile

2-Methylbenzofuran-6-ol is a heterocyclic organic compound featuring a benzene ring fused
to a furan ring, with a methyl group at the 2-position and a hydroxyl group at the 6-position.[2]
This specific arrangement of functional groups dictates its chemical reactivity and biological
interactions.

Chemical Structure and Identifiers
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The fundamental architecture of 2-Methylbenzofuran-6-ol is key to its function. The planar,
aromatic benzofuran core provides a rigid scaffold, while the phenolic hydroxyl group acts as a
crucial hydrogen bond donor and acceptor, mediating interactions with biological targets.[3] The
methyl group at the C2 position influences the electronic properties of the furan ring.

Caption: Chemical structure of 2-Methylbenzofuran-6-ol.

Table 1: Core Chemical Identifiers

Identifier Value Source(s)
IUPAC Name 2-methyl-1-benzofuran-6-ol [4]

CAS Number 54584-24-6

Molecular Formula CoHsO2

Molecular Weight 148.16 g/mol

CC1=CC2=C(01)C=C(C=C2)
o)

Canonical SMILES

| INChl Key | ASUDREWVUSTLIP-UHFFFAOYSA-N | |

Physicochemical Properties

The physical properties of 2-Methylbenzofuran-6-ol are indicative of a moderately polar, solid
organic compound. These characteristics are vital for predicting its solubility, designing
purification protocols (like crystallization or chromatography), and formulating it for
experimental assays.

Table 2: Physicochemical Data Summary
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Property Value Source(s)
Physical Form Solid [3]
Melting Point 130 °C (sublimed) [3]
- ) 133.2 £ 10.0 °C (Predicted at
Boiling Point [5]
760 mmHg)
Density ~1.2 g/cm3 (Predicted) [5]
Flash Point 34.3 °C (Predicted) [5]

| Purity | Typically 295% (Commercial) | |

Spectroscopic Characterization

Structural elucidation of 2-Methylbenzofuran-6-ol relies on a combination of spectroscopic
techniques. Each method provides a unique piece of the structural puzzle, and together they
confirm the molecule's identity and purity.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H-NMR: The proton NMR spectrum is expected to show characteristic signals. The
methyl group protons at the C2 position typically appear as a singlet around 2.55-2.58
ppm due to their attachment to the electron-deficient furan ring system.[2] Aromatic
protons on the benzofuran core would resonate in the downfield region, typically between
6.90 and 8.32 ppm.[2] The phenolic hydroxyl proton will present as a broad singlet, the
chemical shift of which is dependent on solvent and concentration.

o 1BC-NMR: The carbon spectrum will display nine distinct signals corresponding to each
carbon atom in the unique electronic environment of the fused ring system and its
substituents.

« Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional
groups present. A key feature is a broad absorption band in the 3200-3600 cm~1 region,
which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group,
broadened by hydrogen bonding.[2]
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e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the
compound. Electron ionization (EI-MS) would show a molecular ion (M*) peak at m/z 148,
corresponding to the molecular formula CoHsOx-.

Synthesis and Chemical Reactivity

2-Methylbenzofuran-6-ol is a synthetic compound, and its creation relies on established
organic chemistry reactions for forming the benzofuran core. While numerous methods exist for
benzofuran synthesis, a common and effective strategy involves the intramolecular cyclization
of a suitably substituted phenol.[6][7]

Representative Synthetic Workflow

A plausible and widely-used approach for synthesizing 2-substituted benzofurans involves the
reaction of a phenol with an a-haloketone, followed by cyclization. For 2-Methylbenzofuran-6-
ol, this would typically start from a hydroquinone derivative.

Step 1: Williamson Ether Synthesis Step 2: Intramolecular Cyclization (Acid-Catalyzed) Step 3: Purification

—Yields o, Methylbenzofuran-6-of — — Purified Product

Acid Catalyst Column Chromatography
(e.g., PPA, H2504) or Recrystallization

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 2-Methylbenzofuran-6-ol.

Key Chemical Reactions

The functional groups of 2-Methylbenzofuran-6-ol allow for a range of chemical
transformations, making it a versatile intermediate.[5]

o Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

e Reduction: The furan ring can be reduced to form the corresponding dihydro derivative.
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» Electrophilic Substitution: The electron-rich benzofuran ring is susceptible to electrophilic
substitution reactions, such as halogenation or nitration, allowing for further diversification of
the scaffold.[5]

Biological and Pharmacological Profile

The benzofuran nucleus is a well-established pharmacophore, and its derivatives are known to
exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant,
and anti-inflammatory properties.[1][8] The presence of the hydroxyl group at the C-6 position
is particularly significant, as it can greatly enhance biological activity through hydrogen bonding
with enzyme active sites or other biological targets.[1]

Anticancer Potential

Derivatives of benzofuran are actively investigated as anticancer agents.[4] While specific ICso
values for 2-Methylbenzofuran-6-ol are not prominently available in peer-reviewed literature,
commercial suppliers note its activity against leukemia, lymphoma, and sarcoma cell lines. The
therapeutic potential is often attributed to the scaffold's ability to intercalate with DNA or inhibit
key enzymes involved in cell proliferation, such as kinases.

To illustrate the potential of this chemical class, the table below summarizes the cytotoxic
activity of closely related benzofuran derivatives against various human cancer cell lines.

Table 3: Anticancer Activity of Representative Benzofuran Analogs
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Compound .
Cancer Cell Line ICs0 (M) Source
Structure/Name

Halogenated 2-
methyl-1- .
HepG2 (Liver) 3.8+x0.5 [8]
benzofuran
derivative

Halogenated 2-
methyl-1-benzofuran A549 (Lung) 35+0.6 [8]

derivative

2-Arylbenzofuran
o HCT-116 (Colon) 0.87 [9]
derivative

2-Arylbenzofuran )
o HeLa (Cervical) 0.73 [9]
derivative

| 2-Arylbenzofuran derivative | A549 (Lung) | 0.57 [[9] |

Note: The data presented is for structural analogs to demonstrate the potential of the
benzofuran scaffold. Further research is required to quantify the specific activity of 2-
Methylbenzofuran-6-ol.

Antimicrobial Activity

The benzofuran scaffold is also a promising source of new antimicrobial agents.[1] The
mechanism often involves disruption of the bacterial cell membrane or inhibition of essential
enzymes. The hydroxyl group at C-6 has been shown to be critical for antibacterial activity in
some derivatives; blocking this group can lead to a loss of function.[1]

Table 4: Antimicrobial Activity of Representative Benzofuran Analogs
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Compound . . .
Microbial Strain MIC (pg/mL) Source
Structure/Name
2-Aryl-6-
hydroxybenzofuran S. aureus 0.78 - 3.12 [1]
derivative
2-Aryl-6-
hydroxybenzofuran MRSA 0.78 - 3.12 [1]
derivative
Aza-benzofuran
o S. typhimurium 12.5 [10]
derivative
Aza-benzofuran
S. aureus 12,5 [10]

derivative

| Oxa-benzofuran derivative | P. italicum | 12.5 |[10] |

Note: The data is for structural analogs. The specific Minimum Inhibitory Concentration (MIC)
for 2-Methylbenzofuran-6-ol needs to be determined experimentally.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, any protocol must be self-validating. The following methodologies
for assessing biological activity are standard in the field and include inherent controls to ensure
the data generated is trustworthy and reproducible.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is designed to determine the concentration of a compound that inhibits cell growth
by 50% (ICso), a key metric for anticancer activity. The causality is based on the principle that
viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple
formazan product, which can be quantified.

Workflow: MTT Cytotoxicity Assay
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1. Cell Seeding
Seed cancer cells (e.g., 5x103 cells/well)
in 96-well plates. Incubate 24h.

:

2. Compound Treatment
Add serial dilutions of
2-Methylbenzofuran-6-ol.
Include vehicle control (DMSO) and untreated control.

'

3. Incubation
Incubate plates for 48-72 hours
to allow compound to exert effect.

:

4. MTT Addition
Add MTT solution (e.g., 5 mg/mL)
to each well. Incubate for 4 hours.

:

5. Solubilization
Remove media and add DMSO
to dissolve purple formazan crystals.

:

6. Absorbance Reading
Read absorbance at ~570 nm
using a microplate reader.

7. Data Analysis
Calculate % cell viability vs. control.
Determine IC50 value from dose-response curve.

Click to download full resolution via product page

Caption: Standard workflow for determining ICso values using the MTT assay.
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Step-by-Step Methodology:

e Cell Seeding: Human cancer cell lines (e.g., A549, HepG2) are cultured and seeded into 96-
well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to
allow for cell attachment.

o Compound Preparation: A stock solution of 2-Methylbenzofuran-6-ol is prepared in DMSO.
Serial dilutions are made in complete cell culture medium to achieve the final desired
concentrations.

e Treatment: The culture medium is removed from the cells and replaced with the medium
containing the various concentrations of the test compound. Control wells receive medium
with DMSO (vehicle control) and medium alone.

 Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified 5% CO:
atmosphere.

o MTT Reagent Addition: After incubation, MTT solution is added to each well, and the plates
are incubated for an additional 4 hours. During this time, mitochondrial reductases in living
cells convert MTT to formazan crystals.

¢ Solubilization: The medium is carefully removed, and DMSO is added to each well to
dissolve the formazan crystals, resulting in a purple solution.

e Quantification: The absorbance is measured using a microplate reader at a wavelength of
approximately 570 nm.

e Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control
cells. The ICso value is determined by plotting cell viability against the logarithm of the
compound concentration and fitting the data to a sigmoidal dose-response curve.[11]

Protocol: Antimicrobial Susceptibility (Broth
Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration
of an antimicrobial agent that prevents visible growth of a microorganism. The logic is to
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expose a standardized inoculum of bacteria to serial dilutions of the compound in a liquid
growth medium.

Step-by-Step Methodology:

e Preparation: A stock solution of 2-Methylbenzofuran-6-ol is prepared in DMSO and serially
diluted in sterile Mueller-Hinton Broth (MHB) in a 96-well plate.

¢ Inoculum Preparation: The test microorganism (e.g., S. aureus, E. coli) is grown to a specific
turbidity (0.5 McFarland standard) and then diluted to achieve a final concentration of
approximately 5 x 10° colony-forming units (CFU)/mL in the wells.

 Inoculation: The standardized microbial suspension is added to each well containing the
compound dilutions. A positive control (broth + inoculum, no compound) and a negative
control (broth only) are included.

e Incubation: The plate is incubated at 37°C for 18-24 hours.

e MIC Determination: The MIC is determined as the lowest concentration of the compound at
which there is no visible turbidity (growth) in the well.[10]

Safety, Handling, and Toxicology

As with any research chemical, proper handling of 2-Methylbenzofuran-6-ol is paramount for
laboratory safety.

o GHS Hazard Classification: The compound is classified with the following hazards:

H302: Harmful if swallowed.

[¢]

H315: Causes skin irritation.

[e]

o

H319: Causes serious eye irritation.

(¢]

H335: May cause respiratory irritation.

 Signal Word: Warning.
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 Recommended Precautions (P-Statements):
o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
o P280: Wear protective gloves/protective clothing/eye protection/face protection.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

e Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and
clothing. Avoid formation of dust.

o Storage: Store at room temperature in a dry, well-sealed container.

Conclusion and Future Directions

2-Methylbenzofuran-6-ol represents a valuable molecular entity within the broader class of
benzofuran derivatives. Its utility as a synthetic intermediate for more complex bioactive
molecules is well-established.[2] Furthermore, the inherent biological potential of its scaffold,
particularly with the C-6 hydroxyl modification, suggests that it is a promising candidate for
further investigation in anticancer and antimicrobial drug discovery programs. Future research
should focus on obtaining quantitative biological data (ICso and MIC values) for this specific
compound, exploring its mechanism of action, and synthesizing novel derivatives to optimize
potency and selectivity. This guide provides the foundational knowledge for researchers to
confidently and safely incorporate 2-Methylbenzofuran-6-ol into their development pipelines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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